![molecular formula C5H11NO B1238882 (Z)-2-methylbutanal oxime CAS No. 49805-55-2](/img/structure/B1238882.png)
(Z)-2-methylbutanal oxime
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Overview
Description
2-methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It derives from a 2-methylbutanal.
Scientific Research Applications
1. Stereochemistry and Catalytic Activity
The stereochemistry of 2′-methylbutyrophenone oxime, including its E- and Z-isomers, has been studied for its catalytic activity. The research on these oximes reveals insights into their enantiomeric excess and their behavior in cyclopalladation reactions, which are significant in the field of organometallic chemistry and catalysis (Vatsadze et al., 2017).
2. Volatile Compounds in Plants
(Z)-2-methylbutanal oxime has been identified as a significant volatile component in the flowers of Gaura drummondii, demonstrating its role in plant biology. The study explores the nighttime variations in the volatile content of these flowers, contributing to the understanding of plant-environment interactions (Shaver et al., 1997).
3. Plant Defense Mechanisms
Research on bean plants has shown that (Z)-2-methylbutanal oxime is released in response to damage by agromyzid flies. This finding is crucial in understanding plant defense mechanisms and can contribute to the development of natural pest control strategies (Wei, Zhu, & Kang, 2006).
4. Photostability in Metal Extraction
Studies on the photostability of hydroxyoxime extractants like 2-hydroxy-5-methylbenzophenone (Z)-oxime in various solvents provide insights into their application in the field of hydrometallurgy, especially in metal extraction processes (Krzyżanowska & Olszanowski, 1994).
5. Analysis in Food and Beverage
(Z)-2-methylbutanal oxime has been identified in studies analyzing volatile compounds in beer and wine. These studies are significant in the food and beverage industry for flavor and quality control (Veselý et al., 2003; Culleré, Cacho, & Ferreira, 2004).
6. Plant Metabolism
Research on barley seedlings indicates the presence of cyano glucosides derived from Z-3-methylbutanal oxime, which is critical for understanding plant metabolism and potential defense mechanisms (Nielsen et al., 2002).
properties
CAS RN |
49805-55-2 |
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Product Name |
(Z)-2-methylbutanal oxime |
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(NE)-N-(2-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ |
InChI Key |
SEWWFHKIKWFJNV-GQCTYLIASA-N |
Isomeric SMILES |
CCC(C)/C=N/O |
SMILES |
CCC(C)C=NO |
Canonical SMILES |
CCC(C)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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